molecular formula C12H17N3O5S B8465507 1-(3-Methoxy-4-nitro-phenyl)-4-methylsulfonyl-piperazine

1-(3-Methoxy-4-nitro-phenyl)-4-methylsulfonyl-piperazine

Cat. No. B8465507
M. Wt: 315.35 g/mol
InChI Key: GIWAWEFCDIADBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxy-4-nitro-phenyl)-4-methylsulfonyl-piperazine is a useful research compound. Its molecular formula is C12H17N3O5S and its molecular weight is 315.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxy-4-nitro-phenyl)-4-methylsulfonyl-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxy-4-nitro-phenyl)-4-methylsulfonyl-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17N3O5S

Molecular Weight

315.35 g/mol

IUPAC Name

1-(3-methoxy-4-nitrophenyl)-4-methylsulfonylpiperazine

InChI

InChI=1S/C12H17N3O5S/c1-20-12-9-10(3-4-11(12)15(16)17)13-5-7-14(8-6-13)21(2,18)19/h3-4,9H,5-8H2,1-2H3

InChI Key

GIWAWEFCDIADBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 4-fluoro-2-(methyloxy)-1-nitrobenzene (Example 22, step A) (1 g, 5.8 mmol) in 10 mL of DMSO was added, 1-(methylsulfonyl)piperazine (1.15 g, 7.02 mmol), and K2CO3 (2.42 g, 17.5 mmol). The mixture was heated to 80° C. overnight. In the morning, the mixture was poured into 100 mL of H2O, Solid precipitated and was filtered off, washed with H2O and let air dried for a few hours. After drying under high vacuum overnight, the title compound of step A was isolated as a yellow solid. (1.09 g, 3.46 mmol, 60%). MS (ESI): 316 [M+H]+.
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1 g
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10 mL
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1.15 g
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2.42 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-fluoro-2-(methyloxy)-1-nitrobenzene (1 g, 5.8 mmol) in 10 mL of DMSO were added 1-(methylsulfonyl) piperazine (1.15 g, 7.02 mmol), and potassium carbonate (2.42 g, 17.5 mmol). The mixture was heated at 80° C. for 16 h at which time it was poured into 100 mL of water. The resulting precipitate was filtered, washed with water and let air dry for a several hours. The solids were dried under high vacuum overnight to afford 1-[3-(methyloxy)-4-nitrophenyl]-4-(methylsulfonyl)piperazine (1.09 g, 3.46 mmol, 60%) as a yellow solid. ESIMS (M+H)+=316.
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1 g
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reactant
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1.15 g
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reactant
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2.42 g
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10 mL
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solvent
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100 mL
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reactant
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Synthesis routes and methods IV

Procedure details

The title compound was prepared according to the method described for Preparation 78 using 4-fluoro-2-methoxy-1-nitrobenzene and 1-(methylsulfonyl)piperazine for 96 hours. The residue was purified by silica gel column chromatography eluting with 50-100% DCM in cyclohexanes.
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